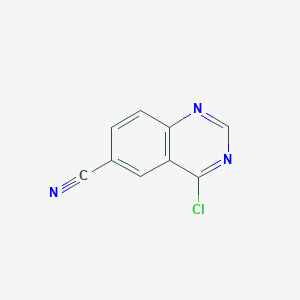

4-Chloroquinazoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUTOVJNYMGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434116 | |

| Record name | 4-chloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150449-97-1 | |

| Record name | 4-chloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROQUINAZOLINE-6-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically modified and may contribute to the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |

| Molecular Weight | 189.60 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 150449-97-1 | PubChem[1] |

| SMILES | C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | PubChem[1] |

| InChI Key | PQJUTOVJNYMGFX-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| XlogP (Computed) | 2.2 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 49.6 Ų | PubChem[1] |

| Monoisotopic Mass (Computed) | 189.0093748 Da | PubChem[1] |

Synthesis

The synthesis of this compound typically proceeds through the chlorination of its corresponding 4-oxo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile. This transformation is a common and effective method for introducing a reactive chlorine atom at the 4-position of the quinazoline ring.

Experimental Protocol: Chlorination of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

This protocol is a general procedure based on established methods for the chlorination of 4-quinazolones.[2][3] Optimization may be required for this specific substrate.

Materials:

-

4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

-

Anhydrous toluene or other suitable inert solvent

-

Triethylamine or other organic base (optional, for use with POCl₃)[2]

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).

-

If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reactivity and Chemical Behavior

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.

Common nucleophiles that can displace the chloride include:

-

Amines: Reaction with primary and secondary amines is a widely used method to synthesize a variety of 4-aminoquinazoline derivatives, which are often biologically active.

-

Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thioether linkages can be introduced by reaction with thiolates.

The nitrile group at the 6-position is relatively stable but can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further expanding the synthetic possibilities.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinazoline derivatives is well-known for its wide range of pharmacological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of EGFR inhibitors.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

Given this precedent, it is highly probable that derivatives of this compound could also exhibit inhibitory activity against EGFR or other related tyrosine kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of these compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the reactive chloro group, which allows for diverse functionalization. While experimental data on the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.

References

- 1. This compound | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

4-Chloroquinazoline-6-carbonitrile structure and IUPAC name

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and IUPAC Name

This compound is a substituted quinazoline, which is a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring. The structure is characterized by a chlorine atom at position 4 and a nitrile group at position 6.

IUPAC Name: this compound[1]

Chemical Structure: The structure of the molecule is represented by the following diagram:

Image Source: PubChem CID 10012727

SMILES: C1=CC2=C(C=C1C#N)C(=NC=N2)Cl[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed descriptors are valuable for researchers in predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClN₃ | PubChem[1][3] |

| Molecular Weight | 189.60 g/mol | PubChem[1][4] |

| Monoisotopic Mass | 189.0093748 Da | PubChem[1][2] |

| CAS Number | 150449-97-1 | PubChem[1][3] |

| Appearance | Solid | Methylamine Supplier[4] |

| XlogP (Predicted) | 2.2 | PubChem[2] |

| Melting Point | Unknown | Methylamine Supplier[4] |

| Boiling Point | Unknown | Methylamine Supplier[4] |

| Solubility in Water | Unknown | Methylamine Supplier[4] |

Synthesis Protocol

Objective: To synthesize this compound from 6-cyano-3H-quinazolin-4-one.

Materials:

-

6-cyano-3H-quinazolin-4-one (precursor)

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or another suitable high-boiling inert solvent

-

Ice bath

-

Heating mantle and reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Experimental Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the starting material, 6-cyano-3H-quinazolin-4-one, in an excess of thionyl chloride (SOCl₂) or a solution of phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

-

Chlorination Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4 hours).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

-

Work-up and Isolation: The crude product is typically a solid. Pour the cooled reaction residue onto crushed ice to quench any remaining chlorinating agent. The solid product, this compound, will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final, pure compound.

Biological Significance and Signaling Pathway

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9] Many compounds based on this structure function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Specifically, the 4-anilinoquinazoline scaffold (which can be readily synthesized from 4-chloroquinazoline precursors) is the basis for several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as gefitinib and erlotinib.[8][10] Inhibition of the EGFR signaling pathway blocks downstream signals that promote cell proliferation, survival, and migration.

The diagram below illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.

References

- 1. This compound | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H4ClN3) [pubchemlite.lcsb.uni.lu]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | High Purity Supplier in China | Properties, Applications & Safety Data [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. prepchem.com [prepchem.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloroquinazoline-6-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in the synthesis of biologically active compounds. This document outlines its chemical properties, provides representative experimental protocols for its synthesis and derivatization, and discusses the biological activities of closely related quinazoline analogs, offering insights into potential research and drug development applications.

Core Compound Data

CAS Number: 150449-97-1[1] Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol

| Property | Value | Source |

| CAS Number | 150449-97-1 | PubChem CID 10012727 |

| Molecular Formula | C₉H₄ClN₃ | PubChem CID 10012727 |

| Molecular Weight | 189.60 g/mol | PubChem CID 10012727 |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

Synthesis and Derivatization

The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. The following protocols are representative methods for the synthesis of the 4-chloroquinazoline core and its subsequent derivatization to introduce functional diversity, which are adaptable for this compound.

Experimental Protocol 1: Synthesis of 4-Chloroquinazoline Core Structure

This protocol outlines a general method for the chlorination of a quinazolin-4-one precursor, a common route to obtaining 4-chloroquinazolines.

Materials:

-

6-Cyano-4-hydroxyquinazoline (or related quinazolinone precursor)

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the starting quinazolin-4-one in a suitable solvent (e.g., toluene or neat), add thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess chlorinating agent under reduced pressure.

-

Azeotrope the residue with toluene to remove any remaining traces of the chlorinating agent.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline product.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Derivatization

The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. This is a key step in the synthesis of many biologically active quinazoline derivatives.

Materials:

-

This compound

-

Desired amine nucleophile

-

Solvent (e.g., isopropanol, dioxane, or THF/water mixture)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, depending on the nucleophile)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add the desired amine nucleophile (typically 1-1.2 equivalents). If the amine salt is used, a base like DIPEA may be required to liberate the free amine.

-

The reaction can be carried out at room temperature, or heated (conventional heating or microwave irradiation) to drive the reaction to completion. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration and washed with a suitable solvent.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline-6-carbonitrile derivative.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the quinazoline scaffold is a well-recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Derivatives of 4-chloroquinazoline have been widely investigated as potent inhibitors of various protein kinases.

Kinase Inhibition

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).[2][3] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets. The nitrile group at the 6-position can influence the electronic properties and binding interactions of the molecule with its target.

Illustrative Quantitative Data for Analogous Compounds:

The following table presents IC₅₀ values for representative 4-anilinoquinazoline derivatives against various cancer cell lines, demonstrating the potential potency of this class of compounds. It is important to note that these values are for structurally related analogs and not for derivatives of this compound itself.

| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) |

| 6-halo-2-phenyl-substituted 4-anilinoquinazolines | HCT-116 (Colon Cancer) | Antiproliferative | 2.8 |

| 6-halo-2-phenyl-substituted 4-anilinoquinazolines | T98G (Glioblastoma) | Antiproliferative | 2.0 |

| 6-arylquinazolin-4-amines | Clk4 (Kinase) | Kinase Inhibition | Potent (nM range) |

| Quinazoline-based inhibitors | EGFR (Kinase) | Kinase Inhibition | Potent (nM range) |

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, PAK4)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., a derivative of this compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.

-

Add varying concentrations of the test compound or a known inhibitor (positive control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of kinase activity).

Cell-Based Assays

The antiproliferative activity of quinazoline derivatives is often evaluated using cell-based assays such as the MTT assay.

Experimental Protocol 4: MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

Quinazoline derivatives are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[2] 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking these downstream signals.

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with poor prognosis in several cancers. Quinazoline-based inhibitors have been developed to target PAK4.

Caption: PAK4 Signaling Pathway and its Inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazoline-based kinase inhibitors.

Caption: Workflow for Synthesis and Evaluation of Quinazoline Inhibitors.

References

Navigating the Stability Landscape of 4-Chloroquinazoline-6-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physical and chemical stability aspects of 4-Chloroquinazoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published stability data for this specific molecule, this document outlines a robust framework for its stability assessment based on established international guidelines and the known reactivity of its constituent functional groups. This guide details predictive degradation pathways, comprehensive experimental protocols for forced degradation and long-term stability studies, and the application of analytical techniques for monitoring stability. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to ensure the quality, safety, and efficacy of drug candidates derived from this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutics. The stability of such an intermediate is a paramount concern in drug development, as it can directly impact the quality, shelf-life, and safety of the final active pharmaceutical ingredient (API). Understanding the physical and chemical stability profile of this compound is essential for defining appropriate storage conditions, handling procedures, and formulation strategies.

This guide will delve into the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It will also provide detailed, adaptable experimental protocols for conducting forced degradation studies and long-term stability testing in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Predicted Chemical Stability and Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to chemical transformation: the chloro substituent at the 4-position of the quinazoline ring and the carbonitrile group at the 6-position.

Hydrolytic Degradation

Acidic and Basic Conditions: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield the corresponding carboxylic acid (4-chloroquinazoline-6-carboxylic acid) via an intermediate amide.[4][5][6][7][8] The reaction is typically accelerated by heat.[5] The 4-chloro group on the quinazoline ring is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution.[9][10] Under aqueous conditions, particularly with heating, this group could be displaced by a hydroxyl group to form 4-hydroxyquinazoline-6-carbonitrile.

Photodegradation

Aromatic chlorinated compounds can be susceptible to photodegradation.[11] Exposure to light, particularly UV radiation, could potentially lead to homolytic cleavage of the carbon-chlorine bond, generating radical intermediates that could subsequently react to form a variety of degradation products.[12] The specific photoproducts would depend on the solvent and atmosphere. The ICH Q1B guideline provides a systematic approach to photostability testing.[13][14][15][16][17]

Thermal Degradation

In the solid state, thermal stability is a critical parameter. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the decomposition temperature and identifying any polymorphic transitions.[18][19][20][21] Degradation at elevated temperatures in the solid state may follow complex pathways, potentially involving polymerization or fragmentation.

Oxidative Degradation

While the core quinazoline ring is relatively electron-deficient, oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators, cannot be entirely ruled out. The potential for N-oxide formation on the quinazoline ring should be considered.

Proposed Stability Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the method of choice.

Table 1: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized (e.g., 10-90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines and are designed to provide a comprehensive stability profile for this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[22][23][24][25][26]

4.1.1. Acid and Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For acid hydrolysis, add an equal volume of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.1 M NaOH.

-

For neutral hydrolysis, add an equal volume of water.[27]

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

Analyze all samples by the developed stability-indicating HPLC method.

4.1.2. Oxidative Degradation

-

Prepare a solution of this compound.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, and sample at various time points.

-

Analyze the samples by HPLC.

4.1.3. Photostability

-

Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples by HPLC.

4.1.4. Thermal Degradation

-

For solid-state thermal stability, heat a sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.

-

For solution-state thermal stability, reflux a solution of the compound.

-

Analyze the stressed samples by HPLC.

-

Further characterization of the solid state can be performed using TGA and DSC to determine the onset of decomposition and any phase transitions.[28][29][30]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[2][31]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Package samples of this compound in the proposed container closure system.

-

Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison and trend analysis.

Table 3: Example Data Table for Forced Degradation Studies

| Stress Condition | Time (hours) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | ND | ND | ND |

| 8 | 92.5 | 4.8 | 1.2 | 7.5 | |

| 24 | 85.1 | 9.3 | 2.5 | 14.9 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | ND | ND | ND |

| 8 | 90.2 | 6.1 | ND | 9.8 | |

| 24 | 78.9 | 15.4 | ND | 21.1 | |

| ND: Not Detected |

Table 4: Example Data Table for Long-Term Stability Study (25°C/60%RH)

| Time (months) | Appearance | Assay (%) | Degradation Product X (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | ND | 0.2 |

| 3 | White Powder | 99.7 | ND | 0.3 |

| 6 | White Powder | 99.6 | 0.1 | 0.4 |

| 9 | White Powder | 99.5 | 0.1 | 0.5 |

| 12 | White Powder | 99.4 | 0.2 | 0.6 |

| ND: Not Detected |

Conclusion

A thorough understanding of the physical and chemical stability of this compound is fundamental for its successful application in drug development. This guide provides a comprehensive framework for a systematic stability assessment. By implementing the outlined forced degradation and long-term stability studies, researchers can identify potential liabilities, establish appropriate storage and handling conditions, and develop robust formulations. The predictive degradation pathways and detailed experimental protocols serve as a valuable resource for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these principles will ultimately contribute to the development of safer and more effective medicines.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. youtube.com [youtube.com]

- 15. fda.gov [fda.gov]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 19. benchchem.com [benchchem.com]

- 20. testinglab.com [testinglab.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 25. ijisrt.com [ijisrt.com]

- 26. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 27. researchgate.net [researchgate.net]

- 28. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 29. alfatestlab.com [alfatestlab.com]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroquinazoline-6-carbonitrile. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of theoretical data and expected values derived from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| H-2 | 8.8 - 9.2 | Singlet (s) | The proton at position 2 is expected to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. |

| H-5 | 8.3 - 8.6 | Doublet (d) | This proton is part of the benzene ring and is expected to show a small coupling constant. |

| H-7 | 7.9 - 8.2 | Doublet of doublets (dd) | This proton will be split by both H-5 and H-8. |

| H-8 | 7.7 - 8.0 | Doublet (d) | This proton will show coupling to H-7. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) Range | Notes |

| C-2 | 150 - 155 | The chemical shift is influenced by the two adjacent nitrogen atoms. |

| C-4 | 160 - 165 | The carbon bearing the chlorine atom is expected to be significantly downfield. |

| C-4a | 150 - 155 | A quaternary carbon in the heterocyclic ring. |

| C-5 | 128 - 132 | Aromatic carbon. |

| C-6 | 110 - 115 | The carbon attached to the electron-withdrawing nitrile group. |

| C-7 | 135 - 140 | Aromatic carbon. |

| C-8 | 125 - 130 | Aromatic carbon. |

| C-8a | 145 - 150 | A quaternary carbon at the ring junction. |

| -C≡N | 115 - 120 | The carbon of the nitrile group. |

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibration |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | Stretching |

| C=N (Quinazoline ring) | 1610 - 1630 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |

| C-Cl (Chloro) | 700 - 850 | Strong | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₄ClN₃ | PubChem[1] |

| Molecular Weight | 189.60 g/mol | PubChem[1] |

| Exact Mass | 189.0093748 Da | PubChem[1] |

| Predicted [M+H]⁺ | 190.01665 | PubChemLite |

| Predicted [M+Na]⁺ | 211.99859 | PubChemLite |

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is run.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the m/z values of the fragment ions.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Chlorine Atom in 4-Chloroquinazolines: A Gateway to Novel Therapeutics

An In-depth Technical Guide on the Reactivity and Synthetic Utility of 4-Chloroquinazolines for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. Among its various derivatives, 4-chloroquinazoline stands out as a critical intermediate due to the high reactivity of its chlorine atom at the C4 position. This reactivity provides a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide delves into the chemistry of the C4-chloro group, exploring its reactivity towards various nucleophiles, the underlying reaction mechanisms, and the factors influencing these transformations. Detailed experimental protocols and quantitative data are provided to offer a practical resource for chemists in the field.

The Chemistry of the C4 Position: A Hub of Reactivity

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, possesses a unique electronic landscape. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, which significantly influences the reactivity of the surrounding carbon atoms. In 4-chloroquinazoline, the carbon atom at the C4 position is particularly electron-deficient, making it highly susceptible to nucleophilic attack.

This enhanced electrophilicity is the cornerstone of the synthetic utility of 4-chloroquinazolines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C4 position compared to other positions on the quinazoline ring. This orbital distribution makes the C4 carbon the most favorable site for nucleophilic attack, explaining the high regioselectivity observed in substitution reactions of di-substituted quinazolines, such as 2,4-dichloroquinazoline, where substitution preferentially occurs at the C4 position.[1][2]

The general mechanism for the SNAr reaction at the C4 position involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline.

Reactions with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles, particularly primary and secondary amines, is the most extensively studied and utilized transformation. The resulting 4-aminoquinazoline derivatives are scaffolds for a multitude of pharmacologically active agents, including potent anticancer drugs.

Aromatic and Aliphatic Amines

The reaction with anilines and aliphatic amines typically proceeds under mild to moderate conditions, often with the aid of a base to neutralize the liberated HCl. Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times.[3]

Table 1: Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines

| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Chloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | DIPEA, Dioxane, 80°C, 12h | 65 | [4] |

| 2 | 4-Chloro-6,7-dimethoxyquinazoline | 4-Aminophenol | DIPEA, Dioxane, 80°C, 12h | 60 | [4] |

| 3 | 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O, Microwave, 10 min | 90 | [3] |

| 4 | 4-Chloro-6-bromo-2-phenylquinazoline | N-methyl-3-methoxyaniline | THF/H₂O, Microwave, 10 min | 85 | [3] |

| 5 | 6,7-Dimethoxy-4-chloroquinazoline | Various anilines | Isopropanol, Reflux, 4h | 83-97 | [5] |

Experimental Protocol: Synthesis of 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol [4]

-

A mixture of 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol), 4-aminophenol (0.60 mmol), and N,N-diisopropylethylamine (DIPEA) (2.18 mmol) in dioxane (6 mL) is stirred at 80°C for 12 hours under an inert atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (dichloromethane:methanol, 99:1) to afford the desired product.

Other Nitrogen Nucleophiles

Beyond simple amines, 4-chloroquinazolines react with a variety of other nitrogen nucleophiles, including hydrazines, thiosemicarbazide, and sodium azide, to generate a diverse range of heterocyclic systems.[6]

Reactions with Oxygen Nucleophiles: Accessing 4-Alkoxyquinazolines

The displacement of the C4-chloro group with oxygen nucleophiles, such as alcohols and phenols, provides access to 4-alkoxy- and 4-aryloxyquinazoline derivatives. These reactions often require more forcing conditions or the use of a strong base to generate the corresponding alkoxide or phenoxide in situ.

Table 2: Synthesis of 4-Alkoxy and 4-Aryloxyquinazolines

| Entry | 4-Chloroquinazoline Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Chloro-6-methoxyquinazoline | 3-Diethylaminopropanol | Benzene, Reflux | - | [7] |

| 2 | 2-Ethoxy-4-chloroquinazoline | Ethanol | Boiling ethanol | - | [6] |

| 3 | 4-Chloro-2-(3,4,5-trimethoxyphenyl)quinazoline | Phenol | - | - | [8] |

Experimental Protocol: General Procedure for the Synthesis of 4-Phenoxyquinazolines

A general procedure involves the reaction of a 4-chloroquinazoline with a phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures.

Caption: General experimental workflow for the synthesis of 4-alkoxy/aryloxyquinazolines.

Reactions with Sulfur Nucleophiles: Introducing the Thio-group

The reaction of 4-chloroquinazolines with sulfur nucleophiles, such as thiols and thiosulfonates, leads to the formation of 4-thioquinazolines. These compounds are also of interest in medicinal chemistry.

Table 3: Synthesis of 4-Thioquinazolines

| Entry | 4-Chloroquinazoline Derivative | Nucleophile | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-Chloroquinazoline | Sodium or potassium arenethiosulfonate | DMSO, Reflux, 3h | 48-58 | [9] |

| 2 | Substituted 4-chloroquinazoline | Intermediate from 1-(4-hydroxyphenyl)ethanone and 1,2-dibromoethane | KOH, DMF, 40°C, 8-10h | - | [10] |

Experimental Protocol: General Procedure for the Synthesis of S-(Quinazolin-4-yl) arenesulfonothioates [9]

-

To a solution of 4-chloroquinazoline (0.003 mmol) in DMSO, add sodium or potassium arenesulfonothioate (4.5 mmol).

-

Heat the mixture under reflux for 3 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash with water, and air-dry.

-

Recrystallize the crude product from DMF.

Biological Significance: Targeting Signaling Pathways in Disease

The synthetic versatility of 4-chloroquinazolines has been instrumental in the development of potent and selective inhibitors of various protein kinases, which are key players in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Overexpression or activating mutations of EGFR are common in various cancers. These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Another important target for quinazoline-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2.[13][14] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion

The reactivity of the chlorine atom at the C4 position of the quinazoline nucleus is a cornerstone of modern medicinal chemistry. The facile nucleophilic aromatic substitution at this position provides a robust and versatile platform for the synthesis of a vast array of derivatives. The development of efficient synthetic methodologies, including microwave-assisted reactions, has further expanded the accessibility of these compounds. The profound biological activities of 4-substituted quinazolines, particularly as inhibitors of key signaling pathways in cancer, underscore the continued importance of exploring the chemistry of this remarkable scaffold. This guide provides a foundational understanding and practical protocols to aid researchers in the design and synthesis of novel quinazoline-based molecules with therapeutic potential.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. prepchem.com [prepchem.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. brieflands.com [brieflands.com]

- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it applies to the quinazoline ring system. Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The SNAr reaction is a cornerstone of their synthesis, enabling the strategic functionalization of the quinazoline scaffold to achieve desired pharmacological activity. This document details the core mechanism, regioselectivity, influential factors, and applications in drug discovery, supported by experimental data and protocols.

The Core SNAr Mechanism on Quinazoline

The SNAr reaction on the quinazoline ring, an electron-deficient heteroaromatic system, proceeds primarily through a stepwise addition-elimination mechanism.[3][4] The presence of nitrogen atoms within the ring system withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.

The mechanism involves two key steps:

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a suitable leaving group (LG), such as a halogen. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.

The rate of reaction is influenced by the stability of the Meisenheimer complex; electron-withdrawing groups that can stabilize the negative charge enhance the reaction rate.[4][6]

Caption: General mechanism of SNAr on a substituted quinazoline ring.

Regioselectivity: The C4 vs. C2 Position

In quinazoline systems bearing leaving groups at both the C2 and C4 positions, such as 2,4-dichloroquinazoline, SNAr reactions exhibit high regioselectivity. Nucleophilic attack preferentially occurs at the C4 position under mild conditions.[7][8] Substitution at the C2 position is possible but requires harsher reaction conditions.[7]

This preference is explained by electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[9][10][11] The resulting Meisenheimer complex from C4 attack is also more effectively stabilized by the adjacent nitrogen atom at position 3.

Caption: Regioselectivity of SNAr on 2,4-dichloroquinazoline.

Quantitative Data from Experimental Studies

The efficiency of the SNAr reaction on quinazolines is highly dependent on the specific reactants and conditions. The following table summarizes data from various studies, illustrating the impact of different nucleophiles, solvents, and temperatures on reaction outcomes.

| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |

| 2,4-Dichloroquinazoline | Aniline | Ethanol, rt | 12 | 85 | [9] |

| 2,4-Dichloroquinazoline | Benzylamine | 2-Propanol, reflux | 24 | 90 | [11] |

| 2,4-Dichloroquinazoline | Hydrazine Hydrate | Ethanol, 0-5 °C | 2 | ~95 | [7] |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O, MW, 120 °C | 0.17 | 90 | [12] |

| 4-Chloro-2-(2-chloroquinolin-3-yl)quinazoline | Phenol | K₂CO₃, DMF, 80 °C | 6 | 85 | [13] |

| 4-Chloroquinazoline | Aniline | Propylammonium nitrate, 60 °C | - | - | [5] |

Note: "rt" denotes room temperature, and "MW" denotes microwave irradiation.

Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline

This section provides a representative protocol for the regioselective synthesis of a 4-aminoquinazoline derivative via an SNAr reaction.

Objective: To synthesize 2-chloro-4-anilinoquinazoline from 2,4-dichloroquinazoline and aniline.

Materials:

-

2,4-Dichloroquinazoline (1.0 eq)

-

Aniline (1.1 eq)

-

Ethanol (as solvent)

-

Triethylamine (Et₃N) (1.2 eq, as base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Filtration apparatus

Procedure:

-

Setup: A round-bottom flask is charged with 2,4-dichloroquinazoline (1.0 eq) and ethanol. The mixture is stirred until the solid dissolves.

-

Addition of Reagents: Aniline (1.1 eq) and triethylamine (1.2 eq) are added sequentially to the stirring solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) and monitored by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Isolation: The resulting residue is treated with cold water. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-chloro-4-anilinoquinazoline product.

Caption: Workflow for the synthesis of 2-chloro-4-anilinoquinazoline.

Application in Drug Development: Targeting Signaling Pathways

The SNAr reaction is instrumental in synthesizing quinazoline-based drugs that target critical signaling pathways implicated in diseases like cancer.[14][15] A prominent example is the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[16][17]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and angiogenesis.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline derivatives synthesized via SNAr, such as Gefitinib and Erlotinib, are designed to fit into the ATP-binding pocket of the EGFR kinase domain.[15] By competitively inhibiting ATP binding, they block the autophosphorylation of the receptor, thereby shutting down the aberrant downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijirt.org [ijirt.org]

- 17. scispace.com [scispace.com]

Quantum Chemical Investigations of Quinazoline Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical methods in the study of quinazoline derivatives, a class of compounds with significant therapeutic potential. By leveraging computational techniques, researchers can elucidate molecular properties, predict biological activity, and rationalize structure-activity relationships (SAR), thereby accelerating the drug discovery and development process. This document details the core computational methodologies, presents key quantitative data from recent studies, and outlines the workflows involved in the quantum chemical investigation of these promising therapeutic agents.

Core Concepts in Computational Analysis of Quinazoline Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry.[1][2] For quinazoline derivatives, these methods provide critical insights into electronic structure, molecular geometry, and reactivity, which are fundamental to their biological function.[3] Key molecular properties that are routinely investigated include:

-

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule, which is crucial for understanding its interaction with biological targets.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.[4] A smaller HOMO-LUMO gap generally correlates with higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electrophilic and nucleophilic sites that are critical for molecular recognition and interaction.[3]

-

Global Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, provide further insights into the reactivity of the molecules.

These quantum mechanical calculations are often complemented by other computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to build a comprehensive understanding of the therapeutic potential of quinazoline derivatives.[1][5][6]

Methodologies in Quantum Chemical Investigations

The successful application of computational methods relies on robust and well-defined protocols. The following sections detail the standard experimental and computational workflows employed in the study of quinazoline derivatives.

Density Functional Theory (DFT) Calculations

DFT is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For quinazoline derivatives, DFT studies are typically performed using the following protocol:

-

Structure Drawing and Initial Optimization: The 2D structure of the quinazoline derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a faster, less computationally expensive method like a molecular mechanics force field.

-

Quantum Chemical Calculation: The final geometry optimization and calculation of electronic properties are carried out using DFT. A common choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set.[3] Calculations can be performed in a vacuum or in the presence of a solvent to simulate physiological conditions, often using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Data Analysis: The output files from the DFT calculation are analyzed to extract key data, including optimized geometry, HOMO and LUMO energies, MEP maps, and other electronic properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a ligand (e.g., a quinazoline derivative) to a protein target.[5][7][8]

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the quinazoline derivative is generated and optimized, often using DFT calculations as described above.

-

Docking Simulation: A docking program, such as AutoDock or Molegro Virtual Docker (MVD), is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[7] The program scores the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the most likely binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[6]

-

Data Set Collection: A dataset of quinazoline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.[6][9]

-

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

-

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[9]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[9]

-

Prediction of New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested quinazoline derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical investigations of quinazoline derivatives, highlighting their potential as therapeutic agents.

| Compound Class | Target | Computational Method | Key Findings | Reference |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | Molecular Docking (MVD) | Several derivatives showed better re-ranked scores (-131.508 to -108.418 kcal/mol) than the reference drug Celecoxib, suggesting potent anti-proliferative activity. | [7] |

| Quinazoline antifolates | Human Thymidylate Synthase | Molecular Docking (LigandFit) | Docking studies revealed key hydrophobic and hydrogen bond interactions responsible for inhibitor binding and potency. | [8] |

| Quinazolinone-benzyl piperidine derivatives | EGFR | Molecular Docking | The synthesized compounds showed moderate cytotoxic activity against various cancer cell lines, which was supported by the docking results. | [10] |

| Benzimidazo-quinazoline derivatives | Dihydroorotase (E. coli), Thymidylate kinase (S. aureus) | DFT (B3LYP/6-311++G(d,p)), Molecular Docking | DFT calculations identified the most reactive compounds based on their HOMO-LUMO gap, and docking studies revealed strong binding affinities to bacterial protein targets. | [2] |

| Quinoline derivatives | Various bacterial proteins | DFT (B3LYP/6-311G(d,p)), Molecular Docking | Docking studies predicted strong inhibitory activity against various bacterial strains, with binding affinities (ΔG) as low as -8.562 kcal/mol against E. coli Gyrase B. |

| Computational Parameter | Method | Typical Values/Observations for Bioactive Quinazolines | Significance |

| HOMO-LUMO Energy Gap (ΔE) | DFT | Lower energy gaps (e.g., ~0.130 eV for some quinoline derivatives) are associated with higher chemical reactivity. | Indicates the molecule's potential to participate in chemical reactions, which can be crucial for its biological activity.[4] |

| Binding Energy/Docking Score | Molecular Docking | More negative values indicate stronger binding affinity. For example, scores ranging from -4.5122 to -131.508 kcal/mol have been reported for various quinazoline derivatives against different targets. | Predicts the strength of the interaction between the ligand and the target protein, which is often correlated with biological potency.[7] |

| pIC50 | QSAR | QSAR models have been developed to predict the pIC50 values of quinazoline derivatives as EGFR inhibitors, with good predictive capabilities (R² up to 0.941 for the test set). | Allows for the rapid virtual screening of large libraries of compounds to identify those with potentially high biological activity.[9] |

Visualizing Computational Workflows and Relationships

The following diagrams illustrate the typical workflows and logical relationships in the quantum chemical investigation of quinazoline derivatives.

Figure 1: General Workflow for Computational Drug Design of Quinazoline Derivatives.

Figure 2: Interplay of Quantum Chemical Methods in Quinazoline Research.

Conclusion

Quantum chemical investigations play a pivotal role in the modern drug discovery pipeline for quinazoline derivatives. By providing detailed insights into their molecular properties and interactions, these computational methods enable a more rational and efficient design of novel therapeutic agents. The integration of DFT, molecular docking, and QSAR modeling offers a powerful synergistic approach to identify and optimize lead compounds, ultimately accelerating the development of new and effective medicines. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is a testament to the precision and ingenuity of synthetic chemistry. At the heart of this process lie the key intermediates – the foundational building blocks from which complex Active Pharmaceutical Ingredients (APIs) are meticulously constructed. This technical guide delves into the core principles of intermediate synthesis, providing an in-depth look at the strategies, experimental protocols, and critical considerations for the synthesis of pivotal intermediates for several blockbuster drugs.

The Critical Role of Intermediates in Drug Synthesis